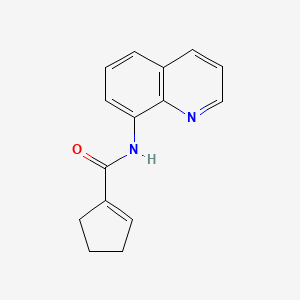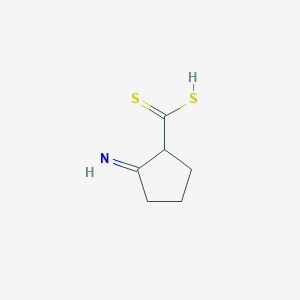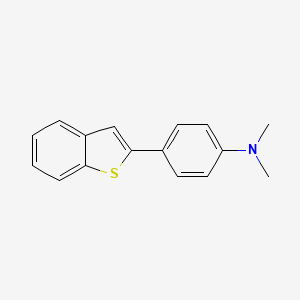![molecular formula C19H26N2O3 B14127932 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol CAS No. 128729-32-8](/img/structure/B14127932.png)
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol is a chemical compound with the molecular formula C19H26N2O3 and a molecular weight of 330.42 g/mol This compound is characterized by the presence of two hydroxyethyl groups attached to phenylamino groups, which are further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol typically involves the reaction of 2-hydroxyethylamine with 1,3-dichloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the hydroxyethylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phenylamino groups can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the phenyl groups.
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-butanol: Similar structure but with a butanol backbone instead of propanol.
Uniqueness
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol is unique due to the presence of both hydroxyethyl and phenylamino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
128729-32-8 |
|---|---|
Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-bis[N-(2-hydroxyethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c22-13-11-20(17-7-3-1-4-8-17)15-19(24)16-21(12-14-23)18-9-5-2-6-10-18/h1-10,19,22-24H,11-16H2 |
InChI Key |
AZFNYKGYWGYENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)CC(CN(CCO)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


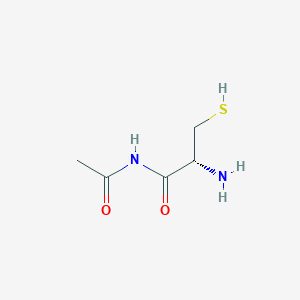
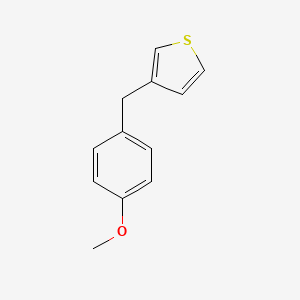


![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
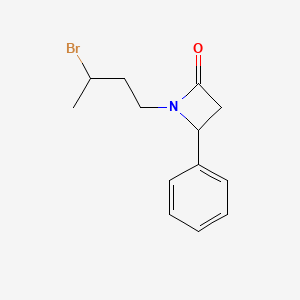
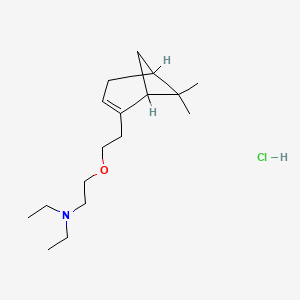
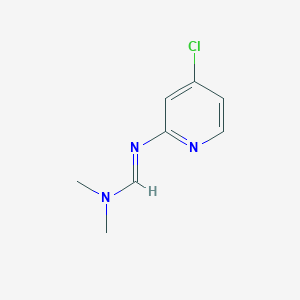
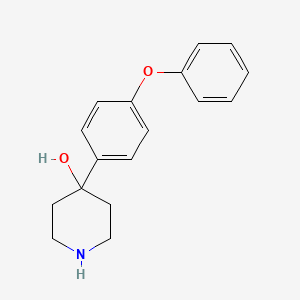
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
